(3E)-3-(1-{(2E)-2-[(17E)-3-hydroxyandrost-5-en-17-ylidene]hydrazinyl}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione
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Overview
Description
(3E)-3-(1-{(2E)-2-[(17E)-3-hydroxyandrost-5-en-17-ylidene]hydrazinyl}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione is a complex organic compound with a unique structure that combines elements of steroidal and pyranone chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1-{(2E)-2-[(17E)-3-hydroxyandrost-5-en-17-ylidene]hydrazinyl}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the steroidal hydrazone intermediate, which is then reacted with a pyranone derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(1-{(2E)-2-[(17E)-3-hydroxyandrost-5-en-17-ylidene]hydrazinyl}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazone or pyranone moieties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-(1-{(2E)-2-[(17E)-3-hydroxyandrost-5-en-17-ylidene]hydrazinyl}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its steroidal component suggests possible interactions with biological receptors, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Studies may focus on its effects on various biological pathways and its potential as a treatment for specific diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its chemical versatility allows for the creation of polymers, coatings, and other materials with specific characteristics.
Mechanism of Action
The mechanism of action of (3E)-3-(1-{(2E)-2-[(17E)-3-hydroxyandrost-5-en-17-ylidene]hydrazinyl}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other steroidal hydrazones and pyranone derivatives. Examples include:
- (3E)-3-(1-{(2E)-2-[(17E)-3-hydroxyandrost-5-en-17-ylidene]hydrazinyl}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione
- This compound
Uniqueness
What sets this compound apart is its unique combination of steroidal and pyranone structures. This dual nature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C27H36N2O4 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
4-hydroxy-3-[(E)-N-[(E)-(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-C-methylcarbonimidoyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C27H36N2O4/c1-15-13-22(31)24(25(32)33-15)16(2)28-29-23-8-7-20-19-6-5-17-14-18(30)9-11-26(17,3)21(19)10-12-27(20,23)4/h5,13,18-21,30-31H,6-12,14H2,1-4H3/b28-16+,29-23+ |
InChI Key |
ALOOLQVOMQCIGQ-URUPHPBRSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C(=N/N=C/2\CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)/C)O |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=NN=C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C)O |
Origin of Product |
United States |
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